ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic system with a ketone (7-oxo) group and an ethyl ester at position 2. These compounds typically exhibit biological activity, such as Factor Xa inhibition, making them relevant for therapeutic applications in thrombosis and cardiovascular diseases .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-6-4-5-11-9(14)8(6)13(2)12-7/h4-5H,3H2,1-2H3,(H,11,14) |
InChI Key |
KYENEGQOCUNLAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CNC2=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A common synthetic approach involves the reaction of a chloro-substituted pyridinone derivative with a hydrazonoacetate ester under basic conditions to form the pyrazolo[3,4-c]pyridine core. The process generally proceeds as follows:
- Step 1: Preparation of the hydrazonoacetate ester, typically (Z)-ethyl 2-chloro-2-(substituted phenyl)hydrazonoacetate.
- Step 2: Reaction of the hydrazonoacetate ester with a 3-substituted dihydropyridin-2-one compound in the presence of a base such as triethylamine.
- Step 3: Heating under reflux in solvents like ethyl acetate, toluene, or dichloromethane to promote cyclization.
- Step 4: Acidic work-up with aqueous hydrochloric acid to isolate the product.
- Step 5: Purification by recrystallization or flash chromatography.
Specific Reaction Conditions and Yields
The following table summarizes key experimental conditions and yields reported in the literature and patents for the preparation of this compound analogs:
Representative Experimental Procedure
A typical synthesis reported involves the following:
- A mixture of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one and sodium carbonate in acetone is heated to 45-50°C.
- (Z)-ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate is added, and the reaction is stirred for 3 hours at 45-50°C.
- The mixture is cooled, and aqueous hydrochloric acid is added to quench the reaction.
- After stirring, water is added, and the solid product is filtered and washed.
- The product is recrystallized from toluene to yield this compound with approximately 67-89% yield and high purity.
Key Reagents and Their Roles
- Triethylamine: Acts as a base to deprotonate intermediates and facilitate cyclization.
- Potassium iodide: Used as a catalyst or additive to enhance reaction rates.
- Hydrochloric acid: Employed for acidic work-up to protonate and precipitate the product.
- Solvents: Ethyl acetate and toluene are preferred for their ability to dissolve reactants and withstand reflux conditions.
Analysis of Preparation Methods
Reaction Efficiency and Yields
Reactions employing triethylamine and potassium iodide in ethyl acetate or dichloromethane under reflux conditions consistently yield high product amounts (up to 90%) with excellent purity (>99%). The use of reflux and extended reaction times (12-24 hours) ensures complete conversion.
Purification Techniques
Flash chromatography and recrystallization from solvents such as ethyl acetate, ethanol, or toluene are effective in isolating the product in pure form. Crystallization also aids in obtaining solid forms suitable for further pharmaceutical applications.
Scalability and Industrial Relevance
Several procedures report multi-gram scale syntheses with reproducible yields, indicating the feasibility of scale-up. The use of common reagents and solvents, mild reaction conditions, and straightforward purification steps support industrial applicability.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, as mentioned in the synthesis section.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using a 10% Pd/C catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of RIP1 kinase, it interferes with the kinase’s activity, thereby modulating various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pyrazolo[3,4-c]pyridine scaffold is highly versatile, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points: Target Compound: Not reported. Apixaban Intermediate: 190–192°C . Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl analog: 236–237°C .
Key Takeaways
Structural Sensitivity: Minor changes in substituents (e.g., 1-methyl vs. 1-(4-methoxyphenyl)) drastically alter biological activity and solubility.
Synthetic Flexibility : Pyrazolo-pyridine cores are accessible via diverse routes, enabling tailored modifications for drug development.
Therapeutic Potential: Apixaban-related compounds demonstrate the scaffold’s utility in anticoagulant design, while simpler analogs serve as structural references.
Biological Activity
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 2636724-68-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 2636724-68-8 |
| IUPAC Name | This compound |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in human tumor cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
Key Findings:
- The compound exhibited IC50 values in the micromolar range against the aforementioned cell lines, indicating effective inhibition of cellular proliferation.
- Structure modifications significantly influenced its activity; for instance, the introduction of hydroxyl (-OH) groups enhanced antiproliferative effects by improving solubility and membrane permeability .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in cell cycle regulation.
- Induction of apoptosis in cancer cells through activation of intrinsic pathways.
- Interference with DNA synthesis , leading to growth arrest.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the molecular structure can significantly affect the biological activity of pyrazolo[3,4-c]pyridine derivatives. The following modifications have been noted to enhance activity:
- Substituents at the 1 and 6 positions of the pyrazole ring have shown to increase potency.
- The presence of electron-withdrawing groups tends to improve binding affinity to target proteins .
Research Case Studies
Several case studies have documented the effectiveness of this compound:
-
Study on HeLa Cells :
- Treatment with varying concentrations led to a dose-dependent decrease in cell viability.
- IC50 values were determined to be around 5 µM after 48 hours of exposure.
-
In Vivo Studies :
- Preliminary animal studies indicated a reduction in tumor size when administered with the compound, suggesting potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
